6-Bromo-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Bromo-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the benzofuran ring makes this compound particularly interesting for various scientific research applications.
Mechanism of Action
Target of Action
6-Bromobenzofuran-3-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . . These activities suggest that the compound interacts with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inhibition of cell growth in the case of anti-tumor activity, or disruption of viral replication in the case of anti-viral activity .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
Benzofuran derivatives are generally considered to have good bioavailability
Result of Action
The molecular and cellular effects of 6-Bromobenzofuran-3-carboxylic acid’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, or inhibit viral replication .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have strong biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-benzofuran-3-carboxylic acid typically involves the bromination of benzofuran derivatives followed by carboxylation. One common method is the bromination of 1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include refluxing in an appropriate solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinones, dihydrobenzofurans, and biaryl compounds .
Scientific Research Applications
6-Bromo-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-benzofuran-3-carboxylic acid
- 6-Chloro-1-benzofuran-3-carboxylic acid
- 6-Fluoro-1-benzofuran-3-carboxylic acid
Comparison
Compared to similar compounds, 6-Bromo-1-benzofuran-3-carboxylic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The presence of the bromine atom at the 6th position may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively .
Properties
IUPAC Name |
6-bromo-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPYUMOFOZKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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